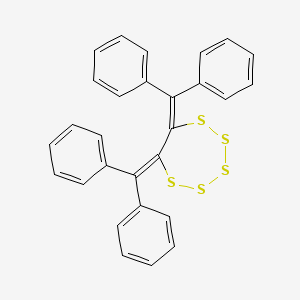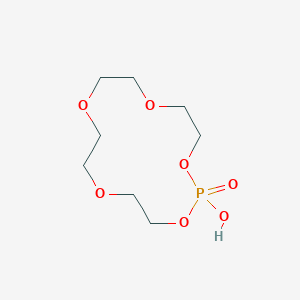
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is a cyclic organic compound characterized by the presence of five oxygen atoms and one phosphorus atom in its structure This compound is notable for its unique ring structure, which includes multiple ether linkages and a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a phosphonate ester in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ether linkages in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of multiple ether linkages and a phosphonate group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide: Similar in structure but contains a sulfur atom instead of phosphorus.
Crown Ethers: Compounds with similar ether linkages but lacking the phosphonate group.
Phosphonate Esters: Compounds containing the phosphonate group but without the cyclic ether structure.
Uniqueness
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is unique due to its combination of a cyclic ether structure with a phosphonate group. This dual functionality imparts distinctive chemical properties, such as the ability to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
112370-99-7 |
|---|---|
分子式 |
C8H17O7P |
分子量 |
256.19 g/mol |
IUPAC名 |
2-hydroxy-1,3,6,9,12-pentaoxa-2λ5-phosphacyclotetradecane 2-oxide |
InChI |
InChI=1S/C8H17O7P/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2,(H,9,10) |
InChIキー |
AFVIGANOYGRFDL-UHFFFAOYSA-N |
正規SMILES |
C1COCCOP(=O)(OCCOCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)



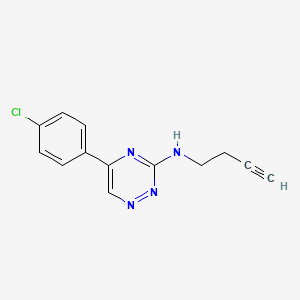
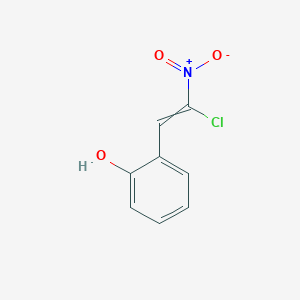
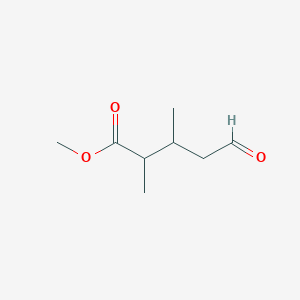
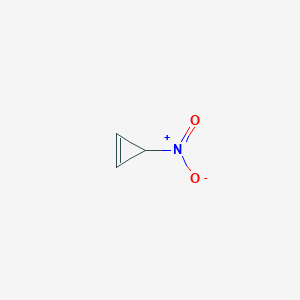
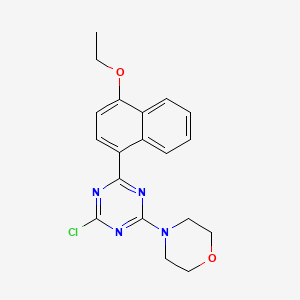
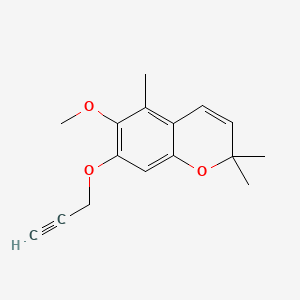
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
